molecular formula C12H10N2 B3193295 Biphenylene-2,6-diamine CAS No. 70468-22-3

Biphenylene-2,6-diamine

Cat. No.: B3193295
CAS No.: 70468-22-3
M. Wt: 182.22 g/mol
InChI Key: NHKFQWGBZIMLPP-UHFFFAOYSA-N
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Description

Biphenylene-2,6-diamine is an organic compound with the molecular formula C12H10N2 It is a derivative of biphenylene, featuring two amino groups attached to the 2 and 6 positions of the biphenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenylene-2,6-diamine can be synthesized through several methods. One common approach involves the amination of biphenylene derivatives. For instance, the reaction of biphenylene with ammonia or primary amines under specific conditions can yield this compound. The reaction typically requires a catalyst, such as palladium or nickel, and is conducted under high temperature and pressure to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Biphenylene-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Biphenylene-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which biphenylene-2,6-diamine exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of amino groups at specific positions on the biphenylene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

biphenylene-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-7-1-3-9-11(5-7)10-4-2-8(14)6-12(9)10/h1-6H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKFQWGBZIMLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001338482
Record name 2,6-Biphenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001338482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70468-22-3
Record name 2,6-Biphenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001338482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenylene-2,6-diamine
Reactant of Route 2
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Reactant of Route 4
Biphenylene-2,6-diamine
Reactant of Route 5
Biphenylene-2,6-diamine
Reactant of Route 6
Biphenylene-2,6-diamine

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